methyl 5-(2-methylpropyl)-2-{[(4-nitro-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
METHYL 5-ISOBUTYL-2-{[2-(4-NITRO-1H-INDOL-1-YL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that features a thiazole ring, an indole moiety, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-ISOBUTYL-2-{[2-(4-NITRO-1H-INDOL-1-YL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the indole and thiazole moieties through an acylation reaction, using reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic conditions.
Major Products
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated indole derivatives.
Scientific Research Applications
METHYL 5-ISOBUTYL-2-{[2-(4-NITRO-1H-INDOL-1-YL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s indole and thiazole moieties are known for their biological activities, making it a potential candidate for drug development, particularly as an anticancer or antimicrobial agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, owing to its reactive functional groups.
Material Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 5-ISOBUTYL-2-{[2-(4-NITRO-1H-INDOL-1-YL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE is not fully understood, but it is believed to involve interactions with various molecular targets:
Molecular Targets: Potential targets include enzymes and receptors involved in cell signaling pathways.
Pathways Involved: The compound may interfere with pathways related to cell proliferation, apoptosis, or microbial metabolism.
Comparison with Similar Compounds
Similar Compounds
METHYL 6-AMINO-4-ISOBUTOXY-1H-INDOLE-2-CARBOXYLATE: Known for its antiviral activity.
5-NITRO-3-{(5-METHYL-4-THIAZOLIDINONE-2-YLIDENE)HYDRAZONO}-1H-2-INDOLINONE: Exhibits antiviral properties.
Uniqueness
METHYL 5-ISOBUTYL-2-{[2-(4-NITRO-1H-INDOL-1-YL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its combination of an indole moiety with a thiazole ring and a nitro group, which imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C19H20N4O5S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-[[2-(4-nitroindol-1-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H20N4O5S/c1-11(2)9-15-17(18(25)28-3)21-19(29-15)20-16(24)10-22-8-7-12-13(22)5-4-6-14(12)23(26)27/h4-8,11H,9-10H2,1-3H3,(H,20,21,24) |
InChI Key |
HLBMEXOPQOMFCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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